molecular formula C17H19NO2 B5958240 N-[3-(3-methoxyphenyl)propyl]benzamide

N-[3-(3-methoxyphenyl)propyl]benzamide

Cat. No.: B5958240
M. Wt: 269.34 g/mol
InChI Key: LOEXXAXQXXYMCP-UHFFFAOYSA-N
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Description

N-[3-(3-Methoxyphenyl)propyl]benzamide is a benzamide derivative characterized by a methoxyphenylpropyl side chain linked to a benzamide core.

Properties

IUPAC Name

N-[3-(3-methoxyphenyl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-16-11-5-7-14(13-16)8-6-12-18-17(19)15-9-3-2-4-10-15/h2-5,7,9-11,13H,6,8,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEXXAXQXXYMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

SC211 (ChEMBL329228)

  • Structure : 3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide.
  • Key Differences :
    • SC211 incorporates a piperazine ring and a chlorophenyl group, whereas N-[3-(3-methoxyphenyl)propyl]benzamide lacks the piperazine moiety.
    • Pharmacological Activity : SC211 exhibits high affinity for dopamine D4 receptors (D4R), with selectivity over D2R. This contrasts with the target compound, which may prioritize D2R interactions due to its propyl linker and absence of a piperazine group .
  • Significance : The piperazine ring in SC211 enhances receptor selectivity, suggesting that structural modifications in the target compound could be explored to optimize receptor subtype specificity.

GR-55562 and Derivatives

  • Structure: 3-[3-(N,N-Dimethylamino)propyl]-4-hydroxy-N-[4-(pyridin-4-yl)phenyl]benzamide.
  • Key Differences: GR-55562 contains a pyridinylphenyl group and a dimethylaminopropyl chain, differing from the methoxyphenylpropyl group in the target compound. Pharmacological Activity: GR-55562 acts as a neutral antagonist at 5-HT1B receptors. O-Methylation of the hydroxyl group (as in analog 3a) retains antagonism, while alkyne or alkene modifications (e.g., 3b, 3d) introduce partial agonist activity .

Imidazolyl Benzamide Derivatives (Compounds 5–9)

  • Structures : Include N-(3-(1H-imidazol-1-yl)propyl)acetamide and fluorobenzamide derivatives.
  • Key Differences :
    • These compounds feature imidazole rings, which are absent in the target compound.
    • Pharmacological Activity : Demonstrated antitumor efficacy, with fluorinated and nitro-substituted analogs (e.g., Compound 7, 8) showing enhanced activity due to electron-withdrawing groups .

N-(3-Methoxypropyl)-3-methylbenzamide (CAS 349096-52-2)

  • Structure : A methyl-substituted benzamide with a methoxypropyl chain.
  • Key Differences: The methyl group at the benzamide position versus the unsubstituted benzamide in the target compound.

Structural and Functional Data Table

Compound Name Molecular Weight Key Substituents Biological Activity Receptor Affinity/EC50 Reference
This compound 283.34 3-Methoxyphenylpropyl, benzamide Not directly reported Hypothesized D2R/D4R interaction
SC211 (ChEMBL329228) 403.89 Chlorophenyl, piperazine D4R agonist High D4R affinity (Kd ~ nM range)
GR-55562 417.48 Pyridinylphenyl, dimethylamino 5-HT1B antagonist Ki = 2.1 nM (5-HT1B)
Compound 11 (Thiadiazole derivative) 371.47 Thiadiazole, methylsulfanyl Antiviral (Influenza A H3N2) EC50 = 31.4 μM
N-(3-Methoxypropyl)-3-methylbenzamide 207.27 3-Methylbenzamide Not reported N/A

Key Research Findings

  • Receptor Selectivity : Structural analogs like SC211 highlight the importance of heterocyclic groups (e.g., piperazine) in directing receptor subtype specificity. The target compound’s simpler structure may favor broader receptor interactions unless further optimized .
  • Functional Group Impact : Methoxy groups (as in GR-55562 derivatives) can modulate intrinsic activity, suggesting that the target compound’s methoxyphenyl group may influence its agonist/antagonist profile .
  • Synthetic Flexibility : The benzamide core allows diverse substitutions (e.g., imidazole, fluorine), enabling tailored biological effects. The target compound’s unsubstituted benzamide may offer a scaffold for future derivatization .

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